The compound is derived from pyridine chemistry, specifically involving the reaction of pyridin-3-amine with sulfonyl chlorides. It is categorized as a sulfanone due to the presence of a sulfur atom bonded to oxygen and nitrogen. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone typically follows a multi-step process:
In industrial settings, the synthesis may be optimized using continuous flow reactors to enhance yield and reduce costs. Automation in monitoring reaction parameters such as temperature and pressure can lead to more efficient production processes.
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 184.26 g/mol |
IUPAC Name | Dimethyl-(5-methylpyridin-2-yl)imino-oxo--sulfane |
InChI Key | UKDIHASHOUGVAG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)N=S(=O)(C)C |
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone participates in various chemical reactions:
The mechanism of action of Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone involves its interaction with biological molecules:
These interactions suggest potential therapeutic applications in antimicrobial activity or enzyme inhibition.
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone exhibits several notable physical and chemical properties:
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2